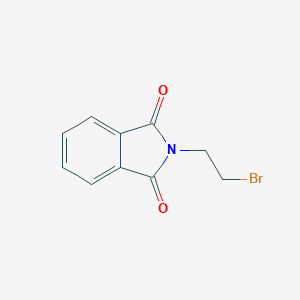

N-(2-Bromoethyl)phthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZXTOCAICMPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060357 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-98-1 | |

| Record name | N-(2-Bromoethyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-BROMOETHYL)PHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-bromoethylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-Bromoethyl)phthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85E8KM8J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Bromoethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Bromoethyl)phthalimide is a pivotal synthetic intermediate, extensively utilized in organic chemistry and drug development.[1][2] Its significance lies in its function as a stable, crystalline solid that serves as a precursor for the introduction of a primary amino group, a common pharmacophore in many biologically active molecules. This is most notably achieved through the Gabriel synthesis, a robust method for forming primary amines.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-Bromoethyl)phthalimide, detailed experimental protocols for its synthesis, and a summary of its spectral data to aid researchers in its effective application.

Physicochemical Properties

N-(2-Bromoethyl)phthalimide is a white to off-white or slightly pink crystalline powder.[1][5][6] A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][5][7][8][9][10][11][12] |

| Molecular Weight | 254.08 g/mol | [1][8][10][11][12][13][14] |

| Melting Point | 79 - 84 °C | [1][7][8][13][15][16] |

| Boiling Point | 318 - 342.9 °C at 760 mmHg | [5][7][15][16] |

| Density | ~1.6 - 1.7 g/cm³ | [5][7] |

| Solubility | Insoluble in water.[1][5][7][9][13][16] Soluble in methanol (B129727) and other organic solvents.[13] | |

| Appearance | White to off-white crystalline solid.[1][2][6][15] | |

| CAS Number | 574-98-1 | [1][7][8][9][11][12][14] |

Spectroscopic Data

The identity and purity of N-(2-Bromoethyl)phthalimide can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 300 MHz): δ ≈ 7.85 (m, 2H, Ar-H), 7.70 (m, 2H, Ar-H), 3.88 (t, J=6 Hz, 2H, N-CH₂), 3.56 (t, J=6 Hz, 2H, CH₂-Br).[15]

-

¹³C NMR (CDCl₃, 75 MHz): δ ≈ 168.4 (C=O), 134.6 (Ar-CH), 132.2 (Ar-C), 123.8 (Ar-CH), 49.3 (N-CH₂), 37.2 (CH₂-Br).[15]

Infrared (IR) Spectroscopy

Key peaks in the IR spectrum (KBr pellet) include:

-

~1770 cm⁻¹ (C=O, symmetric stretch)

-

~1715 cm⁻¹ (C=O, asymmetric stretch)

-

~1600 cm⁻¹ (C=C, aromatic)

-

~1400 cm⁻¹ (C-N stretch)

-

~720 cm⁻¹ (C-H, aromatic out-of-plane bend)

-

~650 cm⁻¹ (C-Br stretch)[17]

Mass Spectrometry (MS)

-

Electron Ionization (EI): m/z 253/255 [M]⁺, 174 [M-Br]⁺, 160 [M-CH₂Br]⁺, 148 [Phthalimide]⁺.[17][18]

Experimental Protocols

The synthesis of N-(2-Bromoethyl)phthalimide is commonly achieved via two primary routes: the Gabriel synthesis from potassium phthalimide (B116566) and the bromination of N-(2-hydroxyethyl)phthalimide.

Synthesis via Gabriel Reaction

This classic method involves the nucleophilic substitution of 1,2-dibromoethane (B42909) with potassium phthalimide.[3][4]

Materials:

-

Potassium Phthalimide (C₈H₄KNO₂)[3]

-

1,2-Dibromoethane (C₂H₄Br₂)[3]

-

Ethanol (B145695) (98-100%)[3]

-

Carbon Disulfide (CS₂)[3]

Procedure:

-

A mixture of potassium phthalimide and an excess of 1,2-dibromoethane is heated at 180-190 °C for approximately 12 hours.[3]

-

After cooling, the excess 1,2-dibromoethane is removed by distillation under reduced pressure.[3]

-

The crude product is extracted from the remaining potassium bromide by refluxing with 98-100% ethanol.[3]

-

The hot solution is filtered to remove insoluble salts.[3]

-

The ethanol is distilled from the filtrate under reduced pressure.[3]

-

The residue is refluxed with carbon disulfide to separate the soluble N-(2-bromoethyl)phthalimide from the insoluble diphthalimidoethane byproduct.[3]

-

The hot solution is filtered, and the carbon disulfide is distilled off to yield the crude product.[3]

-

Purification is achieved by recrystallization from 75% ethanol, often with the use of decolorizing carbon, to yield a white crystalline product.[3] The expected yield is 69-79%.[3]

Synthesis from N-(2-Hydroxyethyl)phthalimide

This alternative method involves the conversion of the hydroxyl group of N-(2-hydroxyethyl)phthalimide to a bromide.[4][19]

Materials:

-

N-(2-Hydroxyethyl)phthalimide

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)[4]

-

A suitable solvent (e.g., a chlorinated solvent)[4]

Procedure:

-

N-(2-hydroxyethyl)phthalimide is synthesized by reacting phthalic anhydride (B1165640) with 2-aminoethanol.[4]

-

The N-(2-hydroxyethyl)phthalimide is dissolved in a suitable solvent.[4]

-

A brominating agent, such as phosphorus tribromide, is added, typically at reduced temperatures.[4]

-

After the reaction is complete, the mixture is carefully quenched, for example, by pouring it onto ice.[4]

-

The product is extracted with an organic solvent.[4]

-

The organic layer is washed with a dilute base and then with water.[4]

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).[4]

-

The solvent is removed under reduced pressure.[4]

-

The crude product is recrystallized from a suitable solvent to obtain pure N-(2-bromoethyl)phthalimide.[4]

Applications in Synthesis

The primary application of N-(2-Bromoethyl)phthalimide is as an electrophile in the Gabriel synthesis to produce a variety of primary amines. The phthalimide group serves as a protecting group for the amine, which can be subsequently deprotected, typically by hydrazinolysis.[3]

Example: Synthesis of N-[2-(1H-Imidazol-1-yl)ethan-1-amine] [3]

-

Alkylation: Sodium imidazolide (B1226674) is reacted with N-(2-bromoethyl)phthalimide in DMF.[3]

-

Hydrazinolysis: The resulting N-[2-(1H-imidazol-1-yl)ethyl]phthalimide is treated with hydrazine (B178648) hydrate (B1144303) in ethanol to cleave the phthalimide group, yielding the desired primary amine.[3]

Visualized Workflows

Gabriel Synthesis Workflow

Caption: Workflow for the synthesis of N-(2-Bromoethyl)phthalimide via the Gabriel reaction.

General Application in Primary Amine Synthesis

Caption: General workflow for the synthesis of primary amines using N-(2-Bromoethyl)phthalimide.

Safety and Handling

N-(2-Bromoethyl)phthalimide may cause skin, eye, and respiratory tract irritation.[1][5][16] It is essential to handle this compound in a well-ventilated area, such as a fume hood.[20] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn.[7][16][20][21] Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, in a tightly closed container.[16][21]

Conclusion

N-(2-Bromoethyl)phthalimide is a cornerstone reagent for the synthesis of primary amines, with well-documented physicochemical and spectroscopic properties. The experimental protocols for its synthesis are robust and reproducible. A thorough understanding of its properties, handling requirements, and synthetic applications is crucial for its effective and safe use in research and development, particularly in the synthesis of novel pharmaceutical agents.

References

- 1. N-(2-Bromoethyl)phthalimide|CAS 574-98-1|Reagent [benchchem.com]

- 2. CAS 574-98-1: N-(2-Bromoethyl)phthalimide | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. N-(2-Bromoethyl)phthalimide | 574-98-1 [chemicalbook.com]

- 7. N-(2-Bromoethyl)phthalimide | CAS#:574-98-1 | Chemsrc [chemsrc.com]

- 8. N-(2-ブロモエチル)フタルイミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. N-(2-Bromoethyl)phthalimide, CasNo.574-98-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. scbt.com [scbt.com]

- 12. chemscene.com [chemscene.com]

- 13. N-(2-Bromoethyl)phthalimide, 97% | Fisher Scientific [fishersci.ca]

- 14. N-(2-Bromoethyl)phthalimide 95 574-98-1 [sigmaaldrich.com]

- 15. chemwhat.com [chemwhat.com]

- 16. N-(2-Bromoethyl)phthalimide(574-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. N-(2-Bromoethyl)phthalimide(574-98-1) MS [m.chemicalbook.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

N-(2-Bromoethyl)phthalimide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the molecular properties, synthesis, and purification of N-(2-Bromoethyl)phthalimide. It also explores the broader biological context of phthalimide (B116566) derivatives in relevant signaling pathways, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.

Core Molecular Data

N-(2-Bromoethyl)phthalimide is a key reagent in organic synthesis, primarily utilized for the introduction of a primary amine group via the Gabriel synthesis.[1][2][3] Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO₂[1] |

| Molecular Weight | 254.08 g/mol [1] |

| CAS Number | 574-98-1 |

| Appearance | White to light tan crystalline powder[1] |

| Melting Point | 80-83 °C[1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of N-(2-Bromoethyl)phthalimide are crucial for obtaining a high-purity product for research and development applications. Two common synthetic routes are the Gabriel synthesis and the bromination of N-(2-hydroxyethyl)phthalimide.

Synthesis via Gabriel Reaction

This classic method involves the N-alkylation of potassium phthalimide with 1,2-dibromoethane (B42909).[2]

Materials:

-

Potassium phthalimide

-

1,2-dibromoethane (in excess)

-

Anhydrous ethanol (B145695)

-

Carbon disulfide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine potassium phthalimide and an excess of 1,2-dibromoethane.

-

Heat the mixture under reflux for several hours (e.g., 2-4 hours).

-

After the reaction is complete, allow the mixture to cool.

-

Filter the mixture to remove the potassium bromide byproduct.

-

Remove the excess 1,2-dibromoethane from the filtrate by distillation.

-

The crude N-(2-Bromoethyl)phthalimide can then be purified by recrystallization.

Synthesis from N-(2-Hydroxyethyl)phthalimide

This alternative route involves the conversion of a hydroxyl group to a bromide.[2][4][5]

Materials:

-

N-(2-hydroxyethyl)phthalimide

-

Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂)

-

Suitable solvent (e.g., a chlorinated solvent)

-

Crushed ice

-

Aqueous ethanol (50% by volume)

Procedure:

-

Synthesize N-(2-hydroxyethyl)phthalimide by reacting phthalic anhydride (B1165640) with 2-aminoethanol.

-

Dissolve the N-(2-hydroxyethyl)phthalimide in a suitable solvent.

-

Treat the solution with a brominating agent, such as phosphorus tribromide, typically at reduced temperatures.[2][5]

-

After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.[2][5]

-

Extract the product with an organic solvent.

-

Wash the organic layer with a dilute base and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product to obtain pure N-(2-Bromoethyl)phthalimide.

Purification by Recrystallization

Recrystallization is a standard method for purifying the crude product.[6][7][8]

Procedure:

-

Dissolve the crude N-(2-Bromoethyl)phthalimide in a minimal amount of hot 75% ethanol.

-

If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.

-

Hot filter the solution to remove the carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals to obtain the final product. A sharp melting point range close to the literature value (82-84 °C) indicates high purity.[2]

Process and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of N-(2-Bromoethyl)phthalimide and the general signaling pathway associated with the anti-inflammatory activity of phthalimide derivatives.

Caption: Experimental workflow for the synthesis and purification of N-(2-Bromoethyl)phthalimide.

Caption: General anti-inflammatory signaling pathways of phthalimide derivatives.

Applications in Drug Discovery and Medicinal Chemistry

N-(2-Bromoethyl)phthalimide is a valuable building block in medicinal chemistry.[1] Its primary use is to introduce a protected primary amine, a common feature in many bioactive molecules.[1] Phthalimide derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[9][10][11]

Notably, some N-substituted phthalimides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammation.[1][12] The mechanism can involve binding to cereblon (CRBN), a component of an E3 ubiquitin ligase complex, leading to the degradation of transcription factors necessary for TNF-α gene expression.[1] Furthermore, certain phthalimide derivatives have been found to exert anti-inflammatory effects by suppressing the Toll-like receptor (TLR)4 signaling pathway, leading to the downregulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like TNF-α and interleukin-1β.[13]

The versatility of N-(2-Bromoethyl)phthalimide also extends to its use in the development of Proteolysis Targeting Chimeras (PROTACs), where it can be used to construct the linker connecting the target-binding and E3 ligase-binding moieties.[1][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(2-Bromoethyl)phthalimide|CAS 574-98-1|Reagent [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide [ouci.dntb.gov.ua]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Bromoethyl)phthalimide

This technical guide provides a comprehensive overview of the melting point and solubility of N-(2-Bromoethyl)phthalimide, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a logical workflow for compound characterization.

Core Physicochemical Properties

N-(2-Bromoethyl)phthalimide is a white to off-white crystalline solid at room temperature.[1][2] Its key physical properties are summarized below.

The melting point and solubility are critical parameters for the purification, handling, and application of this compound in synthetic reactions.

Table 1: Melting Point of N-(2-Bromoethyl)phthalimide

| Parameter | Reported Value (°C) | Source |

| Melting Point | 80-83 | [3] |

| Melting Point | 81.0 - 84.0 | [4] |

| Melting Point | 82 | [5] |

| Melting Point | 79 - 82 | [6] |

| Melting Point | 80 - 84 | [2] |

| Melting Point (Recrystallized) | 82 - 83 | [7] |

Table 2: Solubility Profile of N-(2-Bromoethyl)phthalimide

| Solvent | Solubility | Source |

| Water | Insoluble | [2][3][4][6] |

| Methanol | Soluble | [5] |

| Ethanol | Hardly Soluble | [4] |

| Diethyl Ether | Hardly Soluble | [4] |

| Dimethylformamide (DMF) | Commonly used as a reaction solvent | [2] |

| Organic Solvents (General) | Soluble (approx. 10 g/L) | [4] |

| Dilute Alcohol | Suitable for recrystallization | [7] |

Experimental Protocols

Accurate determination of melting point and solubility is fundamental for compound identification and purity assessment. A pure substance typically exhibits a sharp melting range of one to two degrees.[8] Impurities tend to lower the melting point and broaden the melting range.[8]

This is the most common technique for determining the melting point of a solid organic compound.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

Mortar and pestle (if sample needs grinding)

Procedure:

-

Sample Preparation: Ensure the N-(2-Bromoethyl)phthalimide sample is completely dry and finely powdered.[9]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom.[10] Repeat until the sample is packed to a height of 2-3 mm.[8][10]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[10]

-

Rapid Determination (Optional): For an unknown or new batch, perform a rapid heating to find an approximate melting range. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: For a precise measurement, begin heating at a temperature approximately 15-20°C below the expected melting point. Adjust the heating rate to a slow and steady 1-2°C per minute as you approach the melting range.[10]

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2.

-

This procedure determines the solubility of a compound in various solvents, which can indicate the presence of polar or non-polar functional groups.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Measurement: Place a small, measured amount of N-(2-Bromoethyl)phthalimide (e.g., 25 mg) into a clean, dry test tube.[11]

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL) to the test tube in small portions.[11]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[11]

-

Observation: Observe the mixture closely. Classify the solubility as:

-

Soluble: The entire solid dissolves completely.

-

Partially Soluble: Some of the solid dissolves, but not all.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Systematic Testing: For a comprehensive profile, a systematic approach is often used, starting with water, followed by acidic and basic solutions, and finally organic solvents, as outlined in the workflow diagram below.[12]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like N-(2-Bromoethyl)phthalimide, incorporating the experimental protocols described above.

Caption: Workflow for Physicochemical Characterization.

References

- 1. N-(2-Bromoethyl)phthalimide | 574-98-1 [chemicalbook.com]

- 2. N-(2-Bromoethyl)phthalimide|CAS 574-98-1|Reagent [benchchem.com]

- 3. N-(2-Bromoethyl)phthalimide | CAS#:574-98-1 | Chemsrc [chemsrc.com]

- 4. N-(2-Bromoethyl)phthalimide, 97% | Fisher Scientific [fishersci.ca]

- 5. N-(2-Bromoethyl)phthalimide | 574-98-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. N-(2-Bromoethyl)phthalimide(574-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

Spectroscopic Profile of N-(2-Bromoethyl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for N-(2-Bromoethyl)phthalimide, a key reagent in organic synthesis, particularly for the introduction of a primary amine group via the Gabriel synthesis.[1] The structural integrity of this compound is crucial for its reactivity and the successful synthesis of target molecules.[1] The data presented herein serves as a reference for the characterization and quality assessment of N-(2-Bromoethyl)phthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of N-(2-Bromoethyl)phthalimide. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) as the solvent.[2]

Table 1: ¹H NMR Spectral Data of N-(2-Bromoethyl)phthalimide in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.85 | multiplet | 2H | Aromatic (Ar-H) | |

| 7.70 | multiplet | 2H | Aromatic (Ar-H) | |

| 3.88 | triplet | 2H | 6 | -N-CH₂- |

| 3.56 | triplet | 2H | 6 | -CH₂-Br |

Data sourced from ChemWhat[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The data below was acquired in deuterated chloroform (CDCl₃).[2]

Table 2: ¹³C NMR Spectral Data of N-(2-Bromoethyl)phthalimide in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 168.4 | C=O |

| 134.6 | Ar-CH |

| 132.2 | Ar-C |

| 123.8 | Ar-CH |

| 49.3 | -N-CH₂- |

| 37.2 | -CH₂-Br |

Data sourced from ChemWhat[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For N-(2-Bromoethyl)phthalimide, the spectrum is typically acquired using a potassium bromide (KBr) pellet.[2]

Table 3: Key IR Absorption Bands for N-(2-Bromoethyl)phthalimide

| Frequency (cm⁻¹) | Assignment |

| ~1770 | C=O (symmetric stretching) |

| ~1715 | C=O (asymmetric stretching) |

Note: The asymmetric stretching frequency is a typical value for phthalimides and complements the symmetric stretch.

Experimental Protocols

While detailed, step-by-step experimental protocols for the acquisition of the cited spectra are not publicly available, a general methodology can be outlined based on standard analytical chemistry practices.

3.1. NMR Spectroscopy (General Protocol) A sample of N-(2-Bromoethyl)phthalimide is dissolved in an appropriate deuterated solvent, such as CDCl₃ or DMSO-d₆.[2] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz, 400 MHz, or 500 MHz for ¹H NMR).[2] Data processing involves Fourier transformation of the free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3.2. IR Spectroscopy (General Protocol) A small amount of N-(2-Bromoethyl)phthalimide is finely ground with dry potassium bromide (KBr).[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of N-(2-Bromoethyl)phthalimide.

Caption: Workflow for the spectroscopic characterization of N-(2-Bromoethyl)phthalimide.

References

An In-depth Technical Guide to the Synthesis of N-(2-Bromoethyl)phthalimide from Phthalic Anhydride

This technical guide provides a comprehensive overview of the synthesis of N-(2-Bromoethyl)phthalimide, a crucial intermediate in organic and medicinal chemistry, starting from phthalic anhydride (B1165640). The primary audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

N-(2-Bromoethyl)phthalimide serves as a key building block in the Gabriel synthesis of primary amines. The phthalimide (B116566) group acts as a protecting group for the amine functionality, allowing for the introduction of a primary amino group into a wide range of molecules without the common issue of overalkylation. This guide details a reliable and commonly employed synthetic route starting from phthalic anhydride and monoethanolamine.

Reaction Pathway

The synthesis of N-(2-Bromoethyl)phthalimide from phthalic anhydride is a two-step process. The first step involves the reaction of phthalic anhydride with monoethanolamine to form the intermediate, N-(2-hydroxyethyl)phthalimide. This intermediate is typically not isolated. In the second step, the hydroxyl group of N-(2-hydroxyethyl)phthalimide is substituted with a bromine atom using a brominating agent, such as phosphorus tribromide, to yield the final product.

Experimental Protocols

A detailed experimental procedure for the synthesis of N-(2-Bromoethyl)phthalimide from phthalic anhydride is provided below. This protocol is adapted from established literature methods.[1]

Caution: This preparation should be conducted in a well-ventilated fume hood.

Materials:

-

Phthalic anhydride

-

Monoethanolamine (freshly distilled)

-

Phosphorus tribromide (freshly distilled)

-

Ice

-

Aqueous ethanol (B145695) (50% by volume)

-

95% Ethanol

Equipment:

-

1-liter round-bottomed flask

-

Steam bath

-

Reflux condenser

-

Büchner funnel

-

Filtration apparatus

-

Beakers

-

Refrigerator

Procedure:

-

Formation of N-(2-Hydroxyethyl)phthalimide: In a 1-liter round-bottomed flask, combine 74 g (0.5 mole) of phthalic anhydride and 30 ml (0.5 mole) of freshly distilled monoethanolamine. Heat the mixture on a steam bath for 30 minutes. The initial reaction is vigorous.[1]

-

Bromination: Cool the reaction mixture to room temperature and attach a reflux condenser to the flask. Slowly add 32 ml (91.3 g, 0.34 mole) of freshly distilled phosphorus tribromide to the cooled mixture with shaking.[1]

-

Reflux: Place the reaction flask on a steam bath and heat under reflux with occasional shaking for 1.25 hours. Ensure that no undissolved material remains.[1]

-

Work-up: Pour the hot liquid reaction mixture with stirring onto 750 g of crushed ice.[1]

-

Isolation of Crude Product: Once the ice has completely melted, collect the crude β-bromoethylphthalimide by filtration using a Büchner funnel. Wash the solid with cold water and allow it to dry briefly.[1]

-

Recrystallization: Dissolve the crude product (approximately 110 g when dry) in 1.2 liters of 50% aqueous ethanol with heating. If necessary, add a small amount of 95% ethanol to achieve complete dissolution.[1]

-

Purification: Filter the hot solution and then cool it in a refrigerator. A white crystalline product will precipitate. Collect the crystals by filtration.[1]

-

Second Crop: Concentrate the mother liquor to approximately 400 ml to obtain an additional crop of the product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of N-(2-Bromoethyl)phthalimide.

| Parameter | Value | Reference |

| Reactants | ||

| Phthalic Anhydride | 74 g (0.5 mole) | [1] |

| Monoethanolamine | 30 ml (0.5 mole) | [1] |

| Phosphorus Tribromide | 32 ml (91.3 g, 0.34 mole) | [1] |

| Reaction Conditions | ||

| Step 1 Temperature | Steam Bath | [1] |

| Step 1 Time | 30 minutes | [1] |

| Step 2 Temperature | Steam Bath (Reflux) | [1] |

| Step 2 Time | 1.25 hours | [1] |

| Product Information | ||

| Total Yield | 95-102 g (75-80%) | [1] |

| Melting Point | 80-82 °C | [1] |

| Appearance | White crystalline solid | [1] |

Experimental Workflow

The logical flow of the experimental procedure is visualized in the following diagram.

Conclusion

The synthesis of N-(2-Bromoethyl)phthalimide from phthalic anhydride is a well-established and efficient method. By following the detailed protocol and adhering to the specified reaction conditions, researchers can reliably produce this important synthetic intermediate in good yield and high purity. The provided data and workflows serve as a valuable resource for planning and executing this synthesis in a laboratory setting.

References

An In-depth Technical Guide on the Role of N-(2-Bromoethyl)phthalimide in Gabriel Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive examination of N-(2-Bromoethyl)phthalimide as a pivotal intermediate in the Gabriel synthesis. It details the compound's synthesis, its role as a versatile building block for introducing a protected primary amine, and the subsequent deprotection to yield the final primary amine. The guide provides detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and drug development applications.

Introduction: The Gabriel Synthesis and the Utility of N-(2-Bromoethyl)phthalimide

The Gabriel synthesis is a cornerstone of organic chemistry for the selective preparation of primary amines from primary alkyl halides.[1][2] Its principal advantage is the prevention of overalkylation, a common side reaction observed in the direct alkylation of ammonia.[1] The method utilizes the phthalimide (B116566) anion as a surrogate for ammonia. The nitrogen atom in phthalimide is acidic due to the two flanking carbonyl groups, allowing for deprotonation to form a potent nucleophile that can be alkylated.[1]

N-(2-Bromoethyl)phthalimide (CAS 574-98-1) is a highly valuable bifunctional building block in this context.[3] Its structure incorporates a stable phthalimide group, which serves as an effective protecting group for a primary amine, and a reactive bromoethyl moiety that is susceptible to nucleophilic substitution.[3][4] This dual functionality enables the strategic introduction of a protected ethylamine (B1201723) side chain, a critical pharmacophore present in a wide range of therapeutic agents.[3] This guide explores both the synthesis of N-(2-Bromoethyl)phthalimide via a Gabriel-type reaction and its subsequent use as an electrophile to construct more complex molecules, culminating in the liberation of a primary amine.

Reaction Mechanisms and Workflow

The overall process involving N-(2-Bromoethyl)phthalimide can be dissected into three core stages:

-

Synthesis of N-(2-Bromoethyl)phthalimide: Potassium phthalimide undergoes an SN2 reaction with an excess of 1,2-dibromoethane (B42909).

-

N-Alkylation using N-(2-Bromoethyl)phthalimide: The synthesized intermediate acts as an electrophile, reacting with a nucleophile to introduce the protected aminoethyl group into a target molecule.

-

Deprotection (Hydrazinolysis): The phthalimide group is cleaved, typically with hydrazine (B178648) hydrate (B1144303) in what is known as the Ing-Manske procedure, to release the desired primary amine.[1][5]

The formation of N-(2-Bromoethyl)phthalimide and its subsequent use as an alkylating agent both proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In the first stage, the phthalimide anion acts as the nucleophile. In the second stage, N-(2-Bromoethyl)phthalimide is the electrophile, and its bromoethyl group is attacked by another nucleophile.

The cleavage of the phthalimide protecting group is most effectively achieved using hydrazine. The reaction involves a nucleophilic acyl substitution, followed by an intramolecular cyclization to form the highly stable phthalhydrazide byproduct, which precipitates from the solution, driving the reaction to completion.[6]

Data Presentation

Quantitative data for the synthesis and properties of N-(2-Bromoethyl)phthalimide are summarized below for easy reference.

Table 1: Physicochemical Properties of N-(2-Bromoethyl)phthalimide

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 574-98-1 | [3][7] |

| Molecular Formula | C₁₀H₈BrNO₂ | [3][7] |

| Molecular Weight | 254.08 g/mol | [3][7] |

| Appearance | White to light tan crystalline powder | [3][7] |

| Melting Point | 80-83 °C | [3][7][8] |

| Solubility | Insoluble in water; soluble in hot ethanol (B145695), carbon disulfide |[7] |

Table 2: Reagents for the Synthesis of N-(2-Bromoethyl)phthalimide [8]

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|---|

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 150 g | 0.81 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 450 g (242 mL) | 2.4 |

| Ethanol (98-100%) | C₂H₅OH | 46.07 | 300 mL | - |

| Carbon Disulfide | CS₂ | 76.13 | 500 mL | - |

Table 3: Reaction Conditions and Yield for Synthesis of N-(2-Bromoethyl)phthalimide [8]

| Parameter | Value |

|---|---|

| Reaction Temperature | 180-190 °C |

| Reaction Time | 12 hours |

| Purification Method | Recrystallization from 75% ethanol |

| Expected Yield | 69-79% |

| Final Melting Point | 82-83 °C |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent reaction of N-(2-Bromoethyl)phthalimide.

This protocol details the N-alkylation of potassium phthalimide with 1,2-dibromoethane.

Materials:

-

Potassium phthalimide (150 g, 0.81 mol)

-

1,2-Dibromoethane (450 g, 2.4 mol)

-

Ethanol (98-100%)

-

Carbon Disulfide

-

Decolorizing carbon

-

1-liter two-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser and distillation setup

-

Oil bath

Procedure:

-

Reaction Setup: In a 1-L two-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine potassium phthalimide (150 g) and 1,2-dibromoethane (450 g).[8]

-

Alkylation: Begin stirring and heat the mixture in an oil bath maintained at 180–190 °C for 12 hours.[8]

-

Work-up and Extraction:

-

Allow the reaction mixture to cool. Reconfigure the condenser for distillation and remove the excess 1,2-dibromoethane under reduced pressure.[8]

-

To the remaining potassium bromide and crude product, add 300 mL of 98-100% ethanol and reflux for approximately 30 minutes until all the dark oil has dissolved.[8]

-

Filter the hot solution with suction to remove the potassium bromide salt, washing the residue with a small amount of hot ethanol.[8]

-

Distill the ethanol from the filtrate under reduced pressure.[8]

-

-

Purification:

-

To the dry residue, add 500 mL of carbon disulfide and reflux for 15 minutes. This step dissolves the N-(2-Bromoethyl)phthalimide, leaving behind the insoluble diphthalimidoethane byproduct.[8]

-

Filter the hot solution and wash the residue with carbon disulfide.[8]

-

Distill the carbon disulfide from the filtrate. Recrystallize the resulting crude product from 75% ethanol using decolorizing carbon to obtain a white crystalline product.[8]

-

The expected yield is 69-79% with a melting point of 82-83 °C.[8]

-

This protocol demonstrates the use of N-(2-Bromoethyl)phthalimide as an alkylating agent.

Materials:

-

Sodium hydride (1.21 g, 50.46 mmol)

-

Imidazole (B134444) (2.63 g)

-

N-(2-Bromoethyl)phthalimide (12 g, 42.53 mmol)

-

Dimethylformamide (DMF), freshly distilled

-

Petroleum ether

Procedure:

-

Preparation of Sodium Imidazolide (B1226674):

-

Alkylation:

-

Work-up: After cooling, the solvent is typically removed under reduced pressure, and the product is isolated via extraction.[8]

This protocol describes the cleavage of the phthalimide group to yield the primary amine.

Materials:

-

N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide (0.17 g, 0.7 mmol) (product from Protocol 2)

-

Ethanol (10 mL)

-

Hydrazine hydrate (0.039 g, 0.77 mmol)

-

Hydrochloric acid

-

1 M Sodium hydroxide (B78521) solution

Procedure:

-

Hydrazinolysis: Dissolve the N-substituted phthalimide (0.17 g) in 10 mL of ethanol. Add hydrazine hydrate (0.039 g) and stir the mixture at 80 °C for 12 hours. A precipitate of phthalhydrazide will form.[8]

-

Hydrolysis and Work-up:

-

Isolation: Extract the aqueous solution with dichloromethane (3 x 15 mL). Dry the combined organic layers with MgSO₄ and evaporate the solvent to yield the final primary amine.[8]

Conclusion

N-(2-Bromoethyl)phthalimide is a cornerstone reagent for the synthesis of primary amines, particularly in the fields of medicinal chemistry and drug development.[3] Its bifunctional nature allows it to serve first as a product of a Gabriel alkylation and subsequently as a potent electrophile for introducing a protected aminoethyl moiety into complex molecular architectures. The protocols and data provided in this guide underscore its reliability and versatility. A thorough understanding of its synthesis, reactivity, and deprotection is essential for researchers aiming to leverage the Gabriel synthesis for the efficient and clean production of primary amines.

References

- 1. benchchem.com [benchchem.com]

- 2. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 574-98-1: N-(2-Bromoethyl)phthalimide | CymitQuimica [cymitquimica.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Bromoethyl Group in N-(2-Bromoethyl)phthalimide: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromoethyl)phthalimide is a cornerstone reagent in modern organic and medicinal chemistry. Its synthetic importance is primarily derived from the predictable and versatile reactivity of its bromoethyl group, which serves as a masked primary amine synthon. This technical guide provides an in-depth analysis of the chemical behavior of this functional group, focusing on its participation in nucleophilic substitution and elimination reactions. Detailed experimental protocols for key transformations, quantitative data summaries, and visual diagrams of reaction mechanisms and workflows are presented to offer a comprehensive resource for laboratory applications.

Core Properties and Synthesis

N-(2-Bromoethyl)phthalimide (CAS 574-98-1) is a white to light tan crystalline solid.[1] Its bifunctional nature, featuring a reactive bromoethyl group for nucleophilic attack and a stable phthalimide (B116566) moiety protecting a primary amine, makes it an invaluable tool in multi-step synthesis.[1]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈BrNO₂ | [2][3] |

| Molecular Weight | 254.08 g/mol | [2][3] |

| Melting Point | 80-84 °C | [2][3][4] |

| Appearance | White to off-white crystalline solid | [2][5] |

| Solubility | Insoluble in water | [2] |

Synthesis of N-(2-Bromoethyl)phthalimide

A prevalent and reliable method for the synthesis of N-(2-Bromoethyl)phthalimide is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an excess of 1,2-dibromoethane (B42909).[6][7]

Experimental Protocol: Synthesis via Gabriel Alkylation [6][7]

-

Materials: Potassium phthalimide (0.81 mol, 150 g), 1,2-dibromoethane (2.4 mol, 450 g), 98-100% Ethanol (B145695), Carbon disulfide.

-

Procedure:

-

In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine potassium phthalimide and 1,2-dibromoethane.

-

Heat the mixture in an oil bath at 180–190 °C for approximately 12 hours with continuous stirring.

-

After cooling, remove the excess 1,2-dibromoethane via distillation under reduced pressure.

-

Extract the crude product from the remaining potassium bromide by refluxing with 300 mL of 98-100% ethanol for about 30 minutes.

-

Filter the hot solution to remove the inorganic salts and wash the residue with a small volume of hot ethanol.

-

Distill the ethanol from the filtrate under reduced pressure.

-

To the dry residue, add 500 mL of carbon disulfide and reflux for 15 minutes to separate the soluble product from the insoluble diphthalimidoethane byproduct.

-

Filter the hot solution and distill the carbon disulfide from the filtrate to yield the crude product.

-

Recrystallize the crude product from 75% ethanol, using decolorizing carbon if necessary, to obtain a white crystalline solid.

-

-

Expected Yield: 69-79%[6]

-

Melting Point: 82-83 °C[6]

Reactivity of the Bromoethyl Group

The primary reactivity of the bromoethyl group in N-(2-Bromoethyl)phthalimide is centered on the electrophilic nature of the carbon atom bonded to the bromine. This facilitates nucleophilic substitution reactions, typically proceeding through an S(_N)2 mechanism.[2] Under certain conditions, elimination reactions can also be observed.

Nucleophilic Substitution Reactions

The bromoethyl moiety is an excellent substrate for a wide range of nucleophiles, allowing for the introduction of a protected primary amine into diverse molecular scaffolds.

Caption: General S(_N)2 reactivity of N-(2-Bromoethyl)phthalimide.

Thiols and other sulfur-containing nucleophiles are highly effective for displacing the bromide due to the high nucleophilicity of the thiolate anion.[2]

-

Reaction with Potassium Thiocyanate (B1210189): The thiocyanate anion (SCN⁻) readily displaces the bromide to form N-(2-thiocyanatoethyl)phthalimide. This reaction is typically performed in a polar aprotic solvent like DMF or acetone.[2]

-

Reaction with Sodium Azide (B81097): The azide ion is an excellent nucleophile for S(_N)2 reactions, providing a convenient route to N-(2-azidoethyl)phthalimide.[2] This intermediate is valuable for synthesizing 1,2,3-triazole derivatives via "click chemistry".[2]

Experimental Protocol: Synthesis of N-(2-Azidoethyl)phthalimide [2][8]

-

Materials: N-(2-Bromoethyl)phthalimide (10.2 mmol, 2.6 g), Sodium azide (NaN₃, 13.4 mmol, 0.87 g), Dry Dimethylformamide (DMF, 30 mL).

-

Procedure:

-

Combine N-(2-Bromoethyl)phthalimide and sodium azide in dry DMF in a round-bottom flask under an argon atmosphere.

-

Reflux the mixture for 18 hours.

-

After cooling, evaporate the solvent to dryness under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) (50 mL).

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to yield the product.

-

-

Product: Pearly white solid[8]

-

Reaction with Imidazole (B134444): The reaction with sodium imidazolide (B1226674) can yield the expected Gabriel synthesis product, N-[2-(1H-imidazol-1-yl)ethyl]phthalimide.[2][6]

Experimental Protocol: Reaction with Sodium Imidazolide [6]

-

Materials: Sodium hydride (50.46 mmol, 1.21 g), Imidazole (2.63 g), N-(2-Bromoethyl)phthalimide (42.53 mmol, 12 g), Dry DMF.

-

Procedure:

-

Prepare sodium imidazolide by suspending sodium hydride in petroleum ether, removing the mineral oil, and adding dry DMF. Cool to 0 °C.

-

Slowly add a solution of imidazole in DMF to the sodium hydride suspension over 1 hour.

-

To the resulting solution of sodium imidazolide, add a solution of N-(2-Bromoethyl)phthalimide in DMF dropwise.

-

Heat the reaction mixture to 100 °C and reflux for 8 hours.

-

After cooling, the product can be isolated through standard work-up procedures involving solvent removal and extraction.

-

Elimination Reactions

In the presence of certain bases, N-(2-Bromoethyl)phthalimide can undergo an elimination reaction to form N-vinylphthalimide.[2] This pathway competes with the more common nucleophilic substitution.

Caption: E2 elimination pathway for N-(2-Bromoethyl)phthalimide.

The formation of N-vinylphthalimide has been observed as a byproduct in reactions with sodium imidazolate in DMF, alongside the primary substitution product.[2]

Application in the Gabriel Synthesis of Primary Amines

The most prominent application of N-(2-Bromoethyl)phthalimide is as a key intermediate in the Gabriel synthesis, a robust method for preparing primary amines that avoids the overalkylation common with direct ammonia (B1221849) alkylation.[6] The synthesis involves two main stages: the S(_N)2 reaction with a nucleophile (as detailed above) followed by the cleavage of the phthalimide protecting group.

Deprotection of the Phthalimide Group (Hydrazinolysis)

The most common method for removing the phthalimide group is through hydrazinolysis, often referred to as the Ing-Manske procedure.[9][10]

Experimental Protocol: General Hydrazinolysis [6]

-

Materials: N-substituted phthalimide derivative, Ethanol, Hydrazine (B178648) hydrate (B1144303).

-

Procedure:

-

Dissolve the N-substituted phthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (typically 1.1-1.5 equivalents).

-

Stir the mixture at an elevated temperature (e.g., 80 °C) for several hours (e.g., 12 hours).

-

A white precipitate of phthalhydrazide (B32825) will form.

-

After cooling to room temperature, remove the phthalhydrazide by filtration.

-

Concentrate the filtrate to obtain the crude primary amine, which can be further purified by extraction or chromatography.

-

Caption: Workflow of the Gabriel synthesis using N-(2-Bromoethyl)phthalimide.

Role in Drug Development and Medicinal Chemistry

The ethylamine (B1201723) side chain is a common pharmacophore in numerous therapeutic agents.[1] N-(2-Bromoethyl)phthalimide provides a reliable method for incorporating this structural motif. Its applications are widespread, including the synthesis of biologically active molecules that modulate central nervous system targets, and the development of anticancer and anti-inflammatory agents.[1] More recently, it has been employed in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation.[1][11]

Spectroscopic Data

| Technique | Data (CDCl₃) | Reference(s) |

| ¹H NMR | δ = 7.85 (m, 2H, Ar-H), 7.70 (m, 2H, Ar-H), 3.88 (t, J=6 Hz, 2H, CH₂), 3.56 (t, J=6 Hz, 2H, CH₂) | [8] |

| ¹³C NMR | δ = 168.4 (ArC=O), 134.6 (ArCH), 132.2 (ArC), 123.8 (ArCH), 49.3 (CH₂N), 37.2 (CH₂Br) | [8] |

Conclusion

N-(2-Bromoethyl)phthalimide is a versatile and indispensable reagent in chemical synthesis. The reactivity of its bromoethyl group is dominated by S(_N)2 displacement with a wide array of nucleophiles, providing a robust and predictable method for introducing a protected primary ethylamine moiety. While elimination reactions can occur, they are generally a minor pathway. The protocols and data presented in this guide underscore the compound's utility and provide a practical framework for its application in research and development, particularly in the synthesis of complex, biologically active molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. N-(2-Bromoethyl)phthalimide|CAS 574-98-1|Reagent [benchchem.com]

- 3. N-(2-溴乙基)邻苯二甲酰亚胺 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. fishersci.com [fishersci.com]

- 5. CAS 574-98-1: N-(2-Bromoethyl)phthalimide | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemwhat.com [chemwhat.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

N-(2-Bromoethyl)phthalimide: A Comprehensive Technical Guide to its Application as a Protected Primary Amine Synthon

For Researchers, Scientists, and Drug Development Professionals

N-(2-Bromoethyl)phthalimide (CAS 574-98-1) is a pivotal reagent in organic synthesis, primarily serving as a stable and versatile synthon for the introduction of a primary aminoethyl group.[1] Its utility is anchored in the Gabriel synthesis, a classic and robust method for the preparation of primary amines that effectively circumvents the overalkylation issues common with direct amination.[2][3] This guide provides an in-depth analysis of N-(2-Bromoethyl)phthalimide, including its synthesis, reactivity, and detailed experimental protocols for its use in forming and deprotecting primary amines, making it an indispensable tool in medicinal chemistry and drug development.[4]

Core Concepts: The Gabriel Synthesis

The Gabriel synthesis leverages the phthalimide (B116566) group as a protective shield for a primary amine. The nitrogen atom in phthalimide is rendered acidic (pKa ≈ 8.3) by the two flanking carbonyl groups, allowing for its deprotonation to form a potent nucleophile.[1][3] This phthalimide anion can then undergo an S(_N)2 reaction with an alkyl halide, such as N-(2-Bromoethyl)phthalimide, to form a stable N-substituted phthalimide.[3] The phthalimide group, having served its protective role, can then be removed to liberate the desired primary amine.[5]

Synthesis of N-(2-Bromoethyl)phthalimide

There are two primary, well-documented methods for the synthesis of N-(2-Bromoethyl)phthalimide.

Method 1: N-Alkylation of Potassium Phthalimide (Gabriel Synthesis)

This is the most traditional route, involving the reaction of potassium phthalimide with an excess of 1,2-dibromoethane (B42909).[6]

Method 2: Bromination of N-(2-hydroxyethyl)phthalimide

An alternative approach involves the conversion of the hydroxyl group of N-(2-hydroxyethyl)phthalimide to a bromide using a suitable brominating agent like phosphorus tribromide.[7][8]

Experimental Protocols: Synthesis

Protocol 1: N-Alkylation of Potassium Phthalimide

This procedure is adapted from Organic Syntheses.[9]

-

Reaction Setup: In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 150 g (0.81 mol) of potassium phthalimide and 450 g (2.4 mol) of 1,2-dibromoethane.[2][9]

-

Alkylation: Heat the mixture in an oil bath maintained at 180–190°C for approximately 12 hours with continuous stirring.[2][9]

-

Work-up and Extraction: After cooling, remove the excess 1,2-dibromoethane via distillation under reduced pressure.[2][9] To the residue, add 300 mL of 98-100% ethanol (B145695) and reflux for about 30 minutes until the solid material is fully dissolved.[9]

-

Isolation: Filter the hot solution to remove the potassium bromide precipitate. Wash the salt with a small amount of hot ethanol.[2] Distill the ethanol from the filtrate under reduced pressure. The remaining residue is then refluxed with 500 mL of carbon disulfide to separate the soluble N-(2-Bromoethyl)phthalimide from insoluble byproducts.[9]

-

Purification: Distill the carbon disulfide under reduced pressure. The resulting crude product can be recrystallized from 75% ethanol in the presence of decolorizing carbon to yield a pure, white crystalline solid.[9]

Protocol 2: Bromination of N-(2-hydroxyethyl)phthalimide

This procedure is also adapted from a method detailed in Organic Syntheses.[8]

-

Intermediate Formation: In a 1-liter round-bottomed flask, combine 74 g (0.5 mol) of phthalic anhydride (B1165640) and 30 mL (0.5 mol) of freshly distilled monoethanolamine. Heat the mixture on a steam bath for 30 minutes. The initial reaction is vigorous.[8]

-

Bromination: Cool the resulting N-(2-hydroxyethyl)phthalimide to room temperature. Attach a reflux condenser and slowly add 32 mL (0.34 mol) of freshly distilled phosphorus tribromide with shaking.[8]

-

Reaction: Heat the mixture under reflux on a steam bath for 1.25 hours with occasional shaking.[8]

-

Isolation: Pour the hot liquid reaction mixture onto 750 g of crushed ice with stirring.[8]

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from aqueous ethanol (50% by volume) to obtain the purified product.[8]

Data Presentation: Synthesis

| Parameter | Method 1: N-Alkylation | Method 2: Bromination |

| Key Reagents | Potassium phthalimide, 1,2-dibromoethane | Phthalic anhydride, monoethanolamine, PBr₃ |

| Reaction Temperature | 180–190 °C[2][9] | Reflux (Steam Bath)[8] |

| Reaction Time | 12 hours[2][9] | 1.25 hours[8] |

| Reported Yield | 69–79%[2][9] | 75–80%[8][10] |

| Melting Point | 82–83 °C[2][9] | 80–82 °C[8] |

Physicochemical and Spectroscopic Data

The identity and purity of N-(2-Bromoethyl)phthalimide are confirmed through its physical properties and spectroscopic data.

| Property | Value |

| CAS Number | 574-98-1[1][11] |

| Molecular Formula | C₁₀H₈BrNO₂[1][11] |

| Molecular Weight | 254.08 g/mol [1][11] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 80-84 °C[1] |

| Solubility | Insoluble in water; soluble in hot ethanol and carbon disulfide[12] |

| Technique | Key Spectroscopic Data |

| ¹H NMR (CDCl₃) | δ ≈ 7.85-7.70 (m, 4H, Ar-H), 3.88 (t, 2H, -NCH₂-), 3.56 (t, 2H, -CH₂Br)[12][13] |

| ¹³C NMR (CDCl₃) | δ ≈ 168.4 (C=O), 134.6 (Ar-CH), 132.2 (Ar-C), 123.8 (Ar-CH), 49.3 (-NCH₂-), 37.2 (-CH₂Br)[13] |

| FT-IR (KBr) | ~1770 cm⁻¹ (C=O, symmetric), ~1715 cm⁻¹ (C=O, asymmetric), ~720 cm⁻¹ (Ar C-H bend), ~650 cm⁻¹ (C-Br)[12] |

| Mass Spec (EI) | m/z 253/255 [M]⁺, 160 [M-CH₂Br]⁺[12] |

Application as a Primary Amine Synthon

The primary utility of N-(2-Bromoethyl)phthalimide lies in its reaction with nucleophiles. The carbon atom bonded to the bromine is electrophilic and readily undergoes S(_N)2 displacement.[1] This allows for the facile introduction of the protected aminoethyl moiety into a wide range of molecular scaffolds.

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocol: Nucleophilic Substitution

This protocol details the synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide, a representative example of an S(_N)2 reaction.[2]

-

Nucleophile Preparation: In a suitable flask, suspend 1.21 g (50.46 mmol) of sodium hydride in 20 mL of petroleum ether. Bubble with N₂ to remove mineral oil. Add 25 mL of freshly distilled DMF and stir at 0 °C for 35 minutes. Gradually add a solution of 2.63 g of imidazole (B134444) in 40 mL of DMF over 1 hour.[2]

-

Alkylation: To the resulting sodium imidazolide (B1226674) solution, add a solution of 12 g (42.53 mmol) of N-(2-Bromoethyl)phthalimide in 160 mL of DMF dropwise.[2]

-

Reaction: Heat the reaction mixture to 100 °C and maintain at reflux for 8 hours.[2]

-

Work-up: After cooling to room temperature, the solvent can be removed under reduced pressure, followed by standard extraction procedures to isolate the N-alkylated product.[2]

Deprotection: Liberation of the Primary Amine

The final step in the Gabriel synthesis is the cleavage of the phthalimide group to unmask the primary amine. While acidic or basic hydrolysis is possible, the most common and often mildest method is hydrazinolysis, known as the Ing-Manske procedure.[3][12]

Caption: Workflow for phthalimide deprotection via hydrazinolysis.

Experimental Protocol: Hydrazinolysis

This protocol is a general procedure for the deprotection of N-substituted phthalimides.[2]

-

Reaction Setup: Dissolve the N-substituted phthalimide (1.0 eq) in ethanol. For example, dissolve 0.17 g (0.7 mmol) of N-[2-(1H-imidazol-1-yl)ethyl]phthalimide in 10 mL of ethanol.[2]

-

Hydrazinolysis: Add hydrazine hydrate (1.1-1.5 eq). For the example, add 0.039 g (0.77 mmol) of hydrazine hydrate.[2] Stir the mixture at an elevated temperature (e.g., 80 °C) for 12 hours. A white precipitate of phthalhydrazide will form.[2][5]

-

Work-up: After cooling to room temperature, filter off the insoluble phthalhydrazide.[2][5]

-

Isolation: Concentrate the filtrate. The primary amine can then be isolated and purified, often through an acid-base extraction. For instance, add hydrochloric acid, reflux, filter again, concentrate, add NaOH solution, and then extract the free amine with an organic solvent like dichloromethane.[2]

An alternative deprotection can be achieved using sodium borohydride (B1222165) in aqueous 2-propanol, followed by treatment with acetic acid, which offers a milder, near-neutral method.[14][15]

Data Presentation: Deprotection

| Method | Key Reagents | Conditions | Byproduct |

| Hydrazinolysis | Hydrazine hydrate, Ethanol | 80 °C, 12 h[2] | Phthalhydrazide (precipitate)[5] |

| NaBH₄ Reduction | NaBH₄, 2-propanol/H₂O; then Acetic Acid | RT to 80 °C[14] | Phthalide (soluble)[14] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical flow of the Gabriel synthesis using N-(2-Bromoethyl)phthalimide.

Caption: Overall logical flow of the Gabriel Synthesis.

Caption: The S(_N)2 mechanism of the N-alkylation step.

Conclusion

N-(2-Bromoethyl)phthalimide is a cornerstone reagent for the synthesis of primary amines via the Gabriel method. Its robust nature, well-defined reactivity, and the stability of the phthalimide protecting group make it an invaluable building block in multi-step syntheses. The detailed protocols and data provided herein offer a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize this synthon in the creation of complex nitrogen-containing molecules for a myriad of applications.

References

- 1. N-(2-Bromoethyl)phthalimide|CAS 574-98-1|Reagent [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. N-(2-溴乙基)邻苯二甲酰亚胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. chemwhat.com [chemwhat.com]

- 14. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 15. Phthalimides [organic-chemistry.org]

Chemical Stability and Storage of N-(2-Bromoethyl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(2-Bromoethyl)phthalimide is a pivotal reagent in organic synthesis, primarily utilized for the introduction of a primary amine functionality through the Gabriel synthesis.[1] Its efficacy and the success of synthetic protocols relying on this intermediate are intrinsically linked to its chemical integrity. This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for N-(2-Bromoethyl)phthalimide, supplemented with detailed experimental protocols for stability assessment and a discussion of potential degradation pathways.

Physicochemical Properties and General Stability

N-(2-Bromoethyl)phthalimide is a white to off-white or beige crystalline powder that is generally stable under recommended storage conditions.[2][3][4][5][6] It is insoluble in water but soluble in certain organic solvents.[2][3] The stability of the compound is contingent upon avoiding incompatible materials and adverse environmental conditions.

Table 1: Summary of Physicochemical and Stability Data

| Parameter | Value / Information | Citations |

| Appearance | White to off-white/beige crystalline powder | [4][5][6] |

| Melting Point | 80 - 84 °C | [2][3][6][7][8][9] |

| General Stability | Stable under recommended storage conditions | [3][4][5] |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [3][10][11] |

| Hazardous Decomposition | Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide gas. | [3][5][11] |

Recommended Storage and Handling

To maintain its chemical purity and prevent degradation, N-(2-Bromoethyl)phthalimide should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5][11] Some suppliers recommend storage at temperatures below 30°C.[9] It is also crucial to protect the compound from moisture.[10]

Potential Degradation Pathways

While specific kinetic studies on the degradation of N-(2-Bromoethyl)phthalimide are not extensively available in public literature, its chemical structure suggests two primary degradation pathways: hydrolysis and nucleophilic substitution.

Hydrolysis

The phthalimide (B116566) group can undergo hydrolysis, particularly under basic conditions, to yield phthalic acid and 2-bromoethylamine. The ester-like linkages in the imide ring are susceptible to cleavage by hydroxide (B78521) ions. One study has shown that refluxing with aqueous potassium hydroxide can lead to the formation of 2-(2-carboxyphenyl)oxazoline.[12]

Nucleophilic Substitution

The bromoethyl group is an active site for nucleophilic substitution reactions.[4][13] This reactivity is harnessed in synthetic applications but also represents a potential degradation pathway if the compound is exposed to nucleophiles during storage.

Below is a diagram illustrating a potential degradation pathway via hydrolysis.

Caption: Potential hydrolytic degradation pathway of N-(2-Bromoethyl)phthalimide.

Experimental Protocols for Stability Assessment

For researchers requiring quantitative stability data, a formal stability testing program is recommended. The following protocols are based on established guidelines for active pharmaceutical ingredients (APIs) and can be adapted for N-(2-Bromoethyl)phthalimide.

Accelerated Stability Testing

This study is designed to predict the long-term stability of the compound by subjecting it to elevated temperature and humidity.

Methodology:

-

Sample Preparation: Place accurately weighed samples of N-(2-Bromoethyl)phthalimide into vials made of inert material (e.g., amber glass) that are sealed to be airtight.

-

Storage Conditions: Store the samples in a calibrated stability chamber at 40°C ± 2°C and 75% ± 5% relative humidity (RH).

-

Testing Intervals: Withdraw samples for analysis at initial (time zero), 3 months, and 6 months.

-

Analytical Method: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method. Physical characteristics such as appearance and melting point should also be recorded.

Long-Term Stability Testing

This study evaluates the chemical stability of the compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Prepare samples as described for the accelerated stability testing.

-

Storage Conditions: Store the samples at 25°C ± 2°C and 60% ± 5% RH.

-

Testing Intervals: Withdraw samples for analysis at initial (time zero), 3, 6, 9, 12, 18, and 24 months.

-

Analytical Method: Use the same analytical methods as described for the accelerated stability testing.

The workflow for a typical stability study is outlined below.

Caption: A generalized workflow for conducting a chemical stability study.

Conclusion

N-(2-Bromoethyl)phthalimide is a stable chemical intermediate when stored under appropriate conditions. Its primary liabilities are its susceptibility to hydrolysis, especially in the presence of bases, and its reactivity towards nucleophiles. For applications where long-term storage or use in formulations is required, a formal stability study is recommended to establish a retest period and identify potential degradation products. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals working with this important synthetic building block.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 4. japsonline.com [japsonline.com]

- 5. humiditycontrol.com [humiditycontrol.com]

- 6. benchchem.com [benchchem.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. N-(2-Bromoethyl)phthalimide | 574-98-1 [chemicalbook.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

N-(2-Bromoethyl)phthalimide safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for N-(2-Bromoethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for N-(2-Bromoethyl)phthalimide (CAS No: 574-98-1), compiled from various Safety Data Sheets (SDS). It is intended to provide researchers, scientists, and drug development professionals with the necessary data to handle this chemical safely.

Chemical Identification

N-(2-Bromoethyl)phthalimide is a chemical compound used primarily in laboratory research and as a pharmaceutical intermediate.[1][2]

| Identifier | Value |

| Chemical Name | N-(2-Bromoethyl)phthalimide[3][4][5] |

| Synonyms | 2-(2-bromoethyl)-1H-isoindole-1,3-dione, 2-Phthalimidoethyl bromide, N-BROMOETHYLPHTHALIMIDE[6] |

| CAS Number | 574-98-1[3][4][7][8] |

| EC Number | 209-379-9[9] |

| Molecular Formula | C10H8BrNO2[1][4][7] |

| Molecular Weight | 254.08 g/mol [2][4] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of N-(2-Bromoethyl)phthalimide.

| Property | Value |

| Appearance | Off-white to beige powder or solid.[1][3][9] |

| Odor | Odorless.[3] |

| Melting Point | 80-84 °C[1][3][7] |

| Boiling Point | ~318-343 °C at 760 mmHg.[1][7][10] |

| Flash Point | ~161 °C.[1][7] |

| Density | ~1.6-1.7 g/cm³.[1][7] |

| Water Solubility | Insoluble.[1][3][7][10] |

| LogP (Octanol/Water) | 2.53[7] |

Hazard Identification and Classification

There is some inconsistency across different Safety Data Sheets regarding the GHS classification of this substance. While some sources state it is not considered hazardous under the 2012 OSHA Hazard Communication Standard[3], others classify it as an irritant.

| Hazard Classification | Code | Description |

| GHS Hazard Statements | H315 | Causes skin irritation.[8] |

| H317 | May cause an allergic skin reaction.[8] | |

| H319 | Causes serious eye irritation.[8] | |

| H335 | May cause respiratory irritation.[4][11] | |

| Risk Phrases (Legacy) | R36/37/38 | Irritating to eyes, respiratory system and skin.[1][7] |

| Safety Phrases (Legacy) | S24/25 | Avoid contact with skin and eyes.[1][7] |

Note: The toxicological properties of this substance have not been fully investigated.[3][4][10] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[4][9]

Experimental Protocols and Methodologies

The Safety Data Sheets reviewed for this guide do not contain detailed experimental protocols for the toxicological or physical hazard assessments. The classifications provided are based on standardized GHS criteria, but the specific methodologies (e.g., OECD test guidelines) are not detailed in the available documentation. The information below is derived from the handling and emergency procedure sections of the SDSs.

Safe Handling and Storage Workflow

The following diagram outlines the general workflow for safely handling and storing N-(2-Bromoethyl)phthalimide.

First-Aid Response Protocol

This diagram illustrates the recommended first-aid measures in case of exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure safety when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards.[3][6][10] |